molecular formula C14H19BrN2O3 B15174144 Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B15174144
M. Wt: 343.22 g/mol
InChI Key: XUFUHMSYMGAYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a bromopyridinyl moiety, and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-bromopyridin-2-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an ether linkage between the pyrrolidine and pyridinyl moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridinyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as palladium.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUHMSYMGAYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.